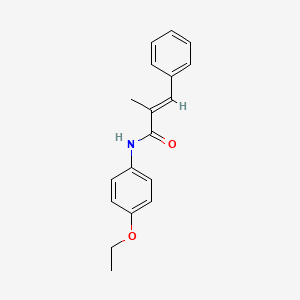
N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide, also known as DPMC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. DPMC is a pyrazole derivative that has shown promising results in various studies, particularly in the field of neuroscience.
作用机制
The mechanism of action of N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide is not fully understood, but it is thought to involve the modulation of several neurotransmitters such as dopamine, serotonin, and glutamate. This compound has been found to increase the levels of these neurotransmitters in the brain, which may contribute to its neuroprotective and cognitive-enhancing effects.
Biochemical and Physiological Effects:
This compound has been found to have several biochemical and physiological effects. It has been shown to reduce oxidative stress and inflammation in the brain, which may contribute to its neuroprotective effects. Additionally, this compound has been found to enhance memory and learning in animal models. This compound has also been found to have anti-inflammatory effects in the liver and kidneys.
实验室实验的优点和局限性
One of the advantages of using N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide in lab experiments is its high purity and stability. This compound is a relatively stable compound that can be easily synthesized and purified. Additionally, this compound has been found to have low toxicity, making it a safe compound to use in lab experiments. However, one limitation of using this compound in lab experiments is its limited solubility in water, which may make it difficult to administer in certain experiments.
未来方向
There are several future directions for research on N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide. One area of research could focus on the development of new synthesis methods for this compound that are more efficient and cost-effective. Additionally, further studies could investigate the potential applications of this compound in the treatment of other neurological disorders such as multiple sclerosis and epilepsy. Furthermore, research could explore the potential use of this compound in combination with other compounds to enhance its neuroprotective and cognitive-enhancing effects.
合成方法
The synthesis of N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide involves the reaction of diphenylmethanol with 1-methyl-1H-pyrazole-5-carboxylic acid in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The resulting product is then purified through recrystallization to obtain pure this compound. This synthesis method has been reported in several research papers and has been found to be effective in producing high yields of this compound.
科学研究应用
N-(diphenylmethyl)-1-methyl-1H-pyrazole-5-carboxamide has been used in various scientific research studies, particularly in the field of neuroscience. It has been found to have potential applications in the treatment of neurological disorders such as Alzheimer's disease, Parkinson's disease, and depression. This compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain. Additionally, this compound has been found to enhance memory and learning in animal models.
属性
IUPAC Name |
N-benzhydryl-2-methylpyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-21-16(12-13-19-21)18(22)20-17(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,17H,1H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEXLXRVTKWOXPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]-N-(3-fluoro-2-methylphenyl)-1-piperazinecarboxamide](/img/structure/B5465223.png)
![methyl 2-{[(2,6-dimethyl-4-morpholinyl)acetyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5465234.png)

![N-(3-fluoro-2-methylphenyl)-N'-(2-{[6-(1-pyrrolidinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5465247.png)
![{1-(4-methoxypyrimidin-2-yl)-4-[2-(trifluoromethyl)benzyl]piperidin-4-yl}methanol](/img/structure/B5465249.png)
![4-{[4-(2,4-dichlorobenzyl)-1-piperazinyl]sulfonyl}-5-methyl-3-isoxazolamine](/img/structure/B5465250.png)
![N-[(7-hydroxy-4-methyl-2-oxo-2H-chromen-8-yl)methyl]alanine hydrochloride](/img/structure/B5465254.png)
![1-[(3-ethyl-1-methyl-1H-pyrazol-5-yl)carbonyl]-4-phenoxypiperidine-4-carboxylic acid](/img/structure/B5465257.png)

![1'-(cyclopropylcarbonyl)-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5465262.png)
![2-(2-furyl)-N-[2-(1H-pyrrol-1-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-amine](/img/structure/B5465272.png)

![6-tert-butyl-4-{4-[(2R*,6S*)-2,6-dimethyl-4-morpholinyl]-1-piperidinyl}-1-methyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5465306.png)
